Ethyl 3-trifluoromethylpyrazole-4-carboxylate

Drug Discovery Agrochemical Development Physicochemical Profiling

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS 155377-19-8) is a substituted pyrazole derivative featuring a trifluoromethyl group at the 3-position and an ethyl carboxylate at the 4-position. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
CAS No. 155377-19-8
Cat. No. B015671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-trifluoromethylpyrazole-4-carboxylate
CAS155377-19-8
Synonyms3-(Trifluoromethyl)pyrazole-4-carboxylic Acid Ethyl Ester;  3-Trifluoromethyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester;  Ethyl 3-Trifluoromethyl-1H-pyrazole-4-carboxylate;  Ethyl 3-Trifluoromethylpyrazole-4-carboxylate_x000B_
Molecular FormulaC7H7F3N2O2
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)C(F)(F)F
InChIInChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12)
InChIKeyVYXIHSAEOXPAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.4 [ug/mL] (The mean of the results at pH 7.4)

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: Key Intermediate & Supplier Comparison


Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS 155377-19-8) is a substituted pyrazole derivative featuring a trifluoromethyl group at the 3-position and an ethyl carboxylate at the 4-position . This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. The electron-withdrawing trifluoromethyl group significantly alters the physicochemical and reactivity profile of the pyrazole core compared to its non-fluorinated or methyl-substituted analogs, establishing it as a distinct building block for targeted applications [2].

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: Why Simple Analogs Are Not Drop-In Replacements


Generic substitution of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate with simpler pyrazole carboxylates, such as the 3-methyl analog (CAS 85290-78-4) or the unsubstituted ethyl pyrazole-4-carboxylate (CAS 37622-90-5), is not straightforward due to profound differences in physicochemical properties and reactivity . The electron-withdrawing trifluoromethyl group lowers the pKa of the pyrazole N-H by approximately 4 log units, dramatically altering its behavior in alkylation, metalation, and acid-base reactions . This shift in reactivity can lead to different regioselectivity in N-functionalization [1] and alters lipophilicity (LogP), which impacts downstream pharmacokinetic properties in drug candidates or physicochemical behavior in agrochemical formulations. The following quantitative evidence underscores why this specific derivative is required to achieve predictable and optimized outcomes in research and industrial processes.

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: Quantified Differentiation vs. Key Analogs


Lipophilicity (LogP) Enhancement Over 3-Methyl Analog

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate exhibits a higher computed octanol-water partition coefficient (LogP) of 1.07 compared to its 3-methyl analog (ethyl 3-methylpyrazole-4-carboxylate, CAS 85290-78-4), which has a LogP of 0.89480 . This difference indicates increased lipophilicity conferred by the trifluoromethyl group.

Drug Discovery Agrochemical Development Physicochemical Profiling

Acidity (pKa) Modulation vs. 3-Methyl Analog

The electron-withdrawing trifluoromethyl group in ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate significantly lowers the predicted pKa of the pyrazole N-H proton to 8.26 , compared to a predicted pKa of 12.26 for the 3-methyl analog . This 4-unit shift in pKa denotes a >10,000-fold increase in acidity.

Reaction Optimization Protecting Group Strategy Synthetic Chemistry

Physical State and Handling: Higher Melting Point vs. Methyl Analog

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is a solid at room temperature with a reported melting point of 145 °C . In contrast, its 3-methyl analog, ethyl 3-methylpyrazole-4-carboxylate, has a reported melting point of 80 °C . The target compound also exhibits a boiling point of 196.5 °C .

Process Chemistry Formulation Material Handling

Regioselectivity in N-Alkylation: Class-Level Inference

The presence of a trifluoromethyl group at the 3-position of the pyrazole ring is known to influence the regioselectivity of N-alkylation reactions [1]. In related systems, the alkylation of 3-(trifluoromethyl)pyrazoles can lead to mixtures of N1- and N2-regioisomers, whereas 5-(trifluoromethyl)pyrazoles exhibit different selectivity [2]. In a direct comparison using 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate, a mixture of 3-CF3 and 5-CF3 regioisomers was obtained in a 76:24 ratio [3], highlighting the sensitivity of the substitution pattern.

Synthetic Methodology Medicinal Chemistry Agrochemical Synthesis

Commercial Availability & Purity Specifications

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is readily available from multiple commercial suppliers in high purities, typically ≥97% or ≥98% [1]. This is in contrast to some less common analogs which may have limited availability or lower purity grades. While not a performance differentiator, consistent supply and high purity are critical for reproducible research and industrial scale-up.

Chemical Procurement Quality Control Research Supply

Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: Evidence-Backed Application Scenarios


Synthesis of Fluorinated Agrochemical Intermediates

The enhanced lipophilicity (LogP 1.07 vs. 0.89 for methyl analog) and distinct regioselectivity profile of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate make it a preferred building block for constructing fluorinated pyrazole cores found in modern fungicides and herbicides [1]. Its use as an intermediate is explicitly noted in patents covering 1-substituted-3-fluoroalkylpyrazole-4-carboxylates, which are valuable in crop protection [2]. The higher acidity (pKa 8.26 vs. 12.26 for methyl analog) facilitates selective N-alkylation under mild conditions, a key step in generating the active agrochemical structure.

Medicinal Chemistry for Neurological Targets

The solid physical state and improved lipophilicity of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate are advantageous in pharmaceutical development, particularly for compounds targeting the central nervous system where LogP optimization is critical [3]. Vendor documentation indicates its use as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders . The trifluoromethyl group's ability to enhance metabolic stability and membrane permeability [3] makes this ester a strategic choice for medicinal chemists designing brain-penetrant drug candidates.

Preparation of Regioisomerically Pure Pyrazole Libraries

Given the known sensitivity of N-alkylation regioselectivity in 3-(trifluoromethyl)pyrazoles [4][5], this compound is a valuable starting point for studying and optimizing regioselective functionalization methods. Researchers can leverage the documented ratio of regioisomers (e.g., 76:24 for a related system) [2] as a baseline for developing new catalysts or reaction conditions to achieve higher selectivity. The resulting N-substituted pyrazoles are crucial for structure-activity relationship (SAR) studies in both drug and agrochemical discovery.

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